molecular formula C14H12ClN5O2 B6537158 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172245-42-9

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B6537158
CAS RN: 1172245-42-9
M. Wt: 317.73 g/mol
InChI Key: UQMPVHCNKYBRIU-UHFFFAOYSA-N
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Description

Oxadiazole derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of biological activities . They often contain a phenyl group, which can be substituted with various functional groups to modify their properties .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be analyzed using techniques such as X-ray crystallography . These compounds often exhibit intermolecular interactions such as C–H…N and π–π interactions, which can be quantified using Hirshfeld surface analysis .


Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives can be complex and depend on the specific functional groups present in the molecule. The distribution of electronic density across the molecule can play a significant role in its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be influenced by the presence of various functional groups and the distribution of electronic density across the molecule .

Safety and Hazards

The safety and hazards associated with oxadiazole derivatives can vary widely depending on their specific structure. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Oxadiazole derivatives are a promising class of compounds for the development of new drugs due to their wide range of biological activities. Future research may focus on exploring the mechanism by which these compounds inhibit the growth of various pathogens, as well as optimizing their synthesis and improving their properties .

properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-2-20-11(6-7-16-20)12(21)17-14-19-18-13(22-14)9-4-3-5-10(15)8-9/h3-8H,2H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMPVHCNKYBRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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